Methyl 1-(2-pyrimidinyl)-4-piperidinecarboxylate
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Overview
Description
Methyl 1-(2-pyrimidinyl)-4-piperidinecarboxylate is a chemical compound that belongs to the class of heterocyclic compounds It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3, and a piperidine ring, which is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-pyrimidinyl)-4-piperidinecarboxylate typically involves the condensation of 2-pyrimidinylamine with methyl 4-piperidinecarboxylate. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction mixture is then heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-pyrimidinyl)-4-piperidinecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring is substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(2-pyrimidinyl)-4-piperidinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 1-(2-pyrimidinyl)-4-piperidinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.
Pyrimido[1,2-a]benzimidazoles: Studied for their pharmacological use, including antiviral properties.
4-[(4-Methyl-1-piperazinyl)methyl]-N-[3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide: An experimental compound with potential therapeutic applications.
Uniqueness
Methyl 1-(2-pyrimidinyl)-4-piperidinecarboxylate is unique due to its specific combination of a pyrimidine and piperidine ring, which imparts distinct chemical and biological properties
Biological Activity
Methyl 1-(2-pyrimidinyl)-4-piperidinecarboxylate is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a pyrimidine moiety. This structural configuration is significant for its interaction with biological targets.
1. Antagonistic Effects
Research indicates that derivatives of piperidine compounds, including this compound, may act as orexin receptor antagonists . These receptors are implicated in various physiological processes, including appetite regulation and sleep modulation. The antagonistic activity can lead to potential applications in treating obesity and sleep disorders .
2. Neurological Implications
The compound has been studied for its effects on neuropsychiatric disorders. Its ability to penetrate the blood-brain barrier suggests that it may be beneficial in treating conditions such as anxiety and depression. In particular, compounds with similar structures have shown promise in modulating neurotransmitter systems involved in these disorders .
3. Metabolic Disorders
There is growing evidence that this compound may influence metabolic pathways relevant to type II diabetes and obesity. Studies have highlighted the potential for these compounds to regulate glucose metabolism and appetite control, making them candidates for further investigation in metabolic syndrome treatments .
The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes:
- Orexin Receptor Modulation : As an orexin receptor antagonist, it may inhibit orexin signaling pathways that promote feeding behavior and wakefulness .
- Neurotransmitter Interaction : Similar compounds have demonstrated the ability to modulate NMDA receptor activity, which plays a crucial role in synaptic plasticity and memory function .
Case Studies
Several studies have explored the pharmacological effects of this compound and related compounds:
- Study on Obesity : A study involving rodent models indicated that administration of piperidine derivatives resulted in significant reductions in food intake and body weight, supporting their role as potential anti-obesity agents .
- Neurological Assessment : In vivo assessments showed that compounds similar to this compound exhibited antinociceptive properties, suggesting efficacy in pain management and neurological disorders .
Research Findings Summary Table
Properties
IUPAC Name |
methyl 1-pyrimidin-2-ylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-16-10(15)9-3-7-14(8-4-9)11-12-5-2-6-13-11/h2,5-6,9H,3-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOUODOTFRVVSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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